[3-(4-Fluoro-2-nitrophenoxy)-2-thienyl](morpholino)methanone
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Overview
Description
3-(4-Fluoro-2-nitrophenoxy)-2-thienylmethanone is a complex organic compound that features a combination of fluorinated phenoxy, nitro, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-nitrophenoxy)-2-thienylmethanone typically involves multiple steps, starting with the preparation of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the condensation of sulfur with α-methylene carbonyl compounds or α-cyano esters under specific conditions.
For the fluorinated phenoxy group, direct fluorination of phenol derivatives can be achieved using reagents such as molecular fluorine (F₂) or other fluorinating agents . The nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing these synthetic routes for scalability and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-nitrophenoxy)-2-thienylmethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorinated phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the thiophene ring results in sulfoxides or sulfones.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Fluoro-2-nitrophenoxy)-2-thienylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the fluorinated phenoxy and nitro groups can enhance the compound’s bioactivity and selectivity towards specific biological targets.
Industry
In the industrial sector, 3-(4-Fluoro-2-nitrophenoxy)-2-thienylmethanone is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-nitrophenoxy)-2-thienylmethanone involves its interaction with specific molecular targets. The fluorinated phenoxy group can enhance binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions, influencing the compound’s overall activity. The thiophene ring provides structural stability and contributes to the compound’s electronic properties.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
What sets 3-(4-Fluoro-2-nitrophenoxy)-2-thienylmethanone apart from similar compounds is the combination of its fluorinated phenoxy, nitro, and thiophene groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[3-(4-fluoro-2-nitrophenoxy)thiophen-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O5S/c16-10-1-2-12(11(9-10)18(20)21)23-13-3-8-24-14(13)15(19)17-4-6-22-7-5-17/h1-3,8-9H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPVMEUERCDKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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